3-(5-((2,6-DI-CL-BENZYL)SULFANYL)-4-(4-ETHOXY-PH)4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Description
3-(5-((2,6-DI-CL-BENZYL)SULFANYL)-4-(4-ETHOXY-PH)4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4OS/c1-2-29-17-10-8-16(9-11-17)28-21(15-5-4-12-25-13-15)26-27-22(28)30-14-18-19(23)6-3-7-20(18)24/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVPIWOTNYOVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2,6-DI-CL-BENZYL)SULFANYL)-4-(4-ETHOXY-PH)4H-1,2,4-TRIAZOL-3-YL)PYRIDINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyridine moiety via coupling reactions.
- Functionalization of the benzyl group with chlorine atoms.
- Attachment of the ethoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-((2,6-DI-CL-BENZYL)SULFANYL)-4-(4-ETHOXY-PH)4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar biological activities and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-((2,6-DI-CL-BENZYL)SULFANYL)-4-(4-ETHOXY-PH)4H-1,2,4-TRIAZOL-3-YL)PYRIDINE would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in the body. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with antifungal activity.
Fluconazole: A triazole antifungal drug.
Voriconazole: Another triazole antifungal drug with a broader spectrum of activity.
Uniqueness
3-(5-((2,6-DI-CL-BENZYL)SULFANYL)-4-(4-ETHOXY-PH)4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for various modifications, making it a versatile compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
